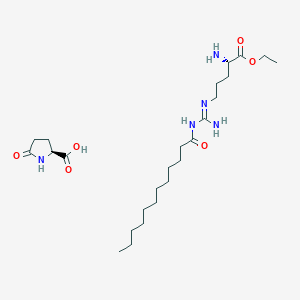
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with a complex structure that includes a hydrazinecarbothioamide group and a benzothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of hydrazides with isothiocyanates. For example, hydrazides can react with 2,4-difluorophenyl isothiocyanate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives .
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)
- Benzoic acid hydrazone derivatives
- Chroman-4-one hydrazones derivatives
Uniqueness
Hydrazinecarbothioamide, 2-(2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is unique due to its specific structure, which includes a benzothiopyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
19850-61-4 |
|---|---|
Molecular Formula |
C10H11N3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
[(Z)-2,3-dihydrothiochromen-4-ylideneamino]thiourea |
InChI |
InChI=1S/C10H11N3S2/c11-10(14)13-12-8-5-6-15-9-4-2-1-3-7(8)9/h1-4H,5-6H2,(H3,11,13,14)/b12-8- |
InChI Key |
UMORXWFPKPBKHD-WQLSENKSSA-N |
Isomeric SMILES |
C\1CSC2=CC=CC=C2/C1=N\NC(=S)N |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)




